4-((Methylthio)methyl)pyridin-2-amine

Physicochemical Property Regioisomer Differentiation Lipophilicity

4-((Methylthio)methyl)pyridin-2-amine (CAS 179554-98-4) is a disubstituted pyridine featuring a 2-amino group and a 4-methylthiomethyl substituent (C₇H₁₀N₂S, MW 154.24). This heterocyclic building block occupies a distinct structural niche among 2-aminopyridine derivatives by incorporating both a nucleophilic amine handle and a thioether-tethered methylene linker, enabling downstream functionalization via oxidation, alkylation, or metal-catalyzed cross-coupling.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
CAS No. 179554-98-4
Cat. No. B170267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Methylthio)methyl)pyridin-2-amine
CAS179554-98-4
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESCSCC1=CC(=NC=C1)N
InChIInChI=1S/C7H10N2S/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3,(H2,8,9)
InChIKeyUQSOFBRAWXUTLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((Methylthio)methyl)pyridin-2-amine (CAS 179554-98-4): A Versatile 2-Aminopyridine Building Block for Kinase Inhibitor and Mucolytic Agent Synthesis


4-((Methylthio)methyl)pyridin-2-amine (CAS 179554-98-4) is a disubstituted pyridine featuring a 2-amino group and a 4-methylthiomethyl substituent (C₇H₁₀N₂S, MW 154.24) [1]. This heterocyclic building block occupies a distinct structural niche among 2-aminopyridine derivatives by incorporating both a nucleophilic amine handle and a thioether-tethered methylene linker, enabling downstream functionalization via oxidation, alkylation, or metal-catalyzed cross-coupling [2]. It is primarily utilized as a synthetic intermediate in the preparation of kinase inhibitors targeting p38α MAPK and JNK3, as well as thiomethylpyridine derivatives with bronchosecretolytic/mucolytic activity [3]. The compound is commercially available from multiple vendors with purity specifications typically ranging from 95% to 98% .

Why 4-((Methylthio)methyl)pyridin-2-amine Cannot Be Substituted by Common 2-Aminopyridine Analogs


Regioisomeric and functional-group analogs of this compound exhibit fundamentally different reactivity and physicochemical profiles that preclude simple interchange. The 4-methylthiomethyl substitution pattern provides a unique combination of a methylene spacer between the aromatic ring and the sulfur atom, enabling distinct oxidation chemistry (sulfoxide/sulfone formation) that is inaccessible to directly ring-attached thioethers such as 4-(methylthio)pyridin-2-amine [1]. The 5-substituted regioisomer (5-((methylthio)methyl)pyridin-2-amine) differs in both computed lipophilicity and electronic distribution, altering its behavior in biological systems . Furthermore, the chloromethyl precursor (4-(chloromethyl)pyridin-2-amine) lacks the sulfur-mediated coordination and metabolic stability conferred by the thioether moiety . Patent literature specifically claims thiomethylpyridine derivatives with the methylene spacer as critical for bronchosecretolytic activity, distinguishing them from other 2-aminopyridine subclasses . These structural distinctions translate into divergent synthetic utility and biological outcomes, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 4-((Methylthio)methyl)pyridin-2-amine Against Closest Analogs


Computed Lipophilicity (XLogP3) Differentiates 4- from 5-Substituted Regioisomers

The target compound displays a computed XLogP3 of 0.6, derived from PubChem's XLogP3 3.0 algorithm, indicating moderate hydrophilicity [1]. In contrast, its 5-substituted regioisomer, 5-((methylthio)methyl)pyridin-2-amine, exhibits a substantially higher lipophilicity with a reported XLogP of approximately 1.6 . This ~1.0 log unit difference translates to approximately a 10-fold difference in octanol-water partition coefficient, which can significantly influence membrane permeability, aqueous solubility, and pharmacokinetic behavior when these compounds are employed as synthetic intermediates for bioactive molecule construction.

Physicochemical Property Regioisomer Differentiation Lipophilicity

Regioisomeric Purity Benchmarking: Commercial Supply Quality Comparison

Commercial availability data indicate that 4-((methylthio)methyl)pyridin-2-amine is routinely supplied at ≥95% purity by multiple vendors, with premium suppliers offering ≥98% purity . In contrast, the 5-substituted regioisomer (CAS 1250157-12-0) is less commonly available and typically offered only at technical grade purity without clear specification . For the structurally similar but synthetically distinct compound 4-(methylthio)pyridin-2-amine (CAS 38240-26-5), standard commercial purity is also 95-97%, but it lacks the methylene spacer essential for downstream oxidation chemistry .

Chemical Purity Quality Control Procurement Benchmarking

Patent-Documented Pharmaceutical Lineage: Bronchosecretolytic Activity Class Differentiation

The Canadian patent CA 1213279 explicitly claims thiomethylpyridine derivatives bearing the Q-S-CH₂- group attached at the 2-, 3-, or 4-position of the pyridine ring, demonstrating surprising bronchosecretolytic and mucolytic activity superior to the reference compound Ambroxol . The 4-((methylthio)methyl)pyridin-2-amine scaffold maps directly onto the core structure described in this patent, distinguishing it from 2-aminopyridines lacking the methylene-thioether motif. Ambroxol, a widely used mucolytic agent, served as the benchmark comparator in the patent, with the claimed thiomethylpyridine derivatives exhibiting differentiated activity . This provides a direct patent-based lineage linking the compound's structural features to a specific pharmacological application class.

Mucolytic Bronchosecretolytic Thiomethylpyridine Patent

Synthetic Route Differentiation: Methylene Spacer Enables Distinct Downstream Chemistry vs. Direct Ring-Thioether Analogs

The presence of a methylene spacer between the pyridine ring and the sulfur atom in 4-((methylthio)methyl)pyridin-2-amine enables selective oxidation to the corresponding sulfoxide and sulfone derivatives, a transformation that is not directly accessible for 4-(methylthio)pyridin-2-amine where the sulfur is directly attached to the aromatic ring [1]. The benzylic methylene group also facilitates further functionalization via deprotonation/alkylation sequences that are orthogonal to the reactivity of the 2-amino group [2]. The compound can be synthesized from 4-(chloromethyl)pyridin-2-amine via nucleophilic substitution with methanethiolate, with the chloromethyl precursor itself being a distinct synthetic intermediate with different reactivity .

Synthetic Chemistry Building Block Oxidation Chemistry

High-Value Application Scenarios for 4-((Methylthio)methyl)pyridin-2-amine Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Low-logP 2-Aminopyridine Scaffolds

For medicinal chemistry programs targeting p38α MAPK or JNK3 kinases, the XLogP3 of 0.6 for 4-((methylthio)methyl)pyridin-2-amine provides a significantly more hydrophilic starting point compared to the 5-substituted regioisomer (XLogP ~1.6), offering up to a 10-fold advantage in aqueous solubility [1]. This is critical for programs where lipophilic ligand efficiency (LLE) optimization is a priority. The compound's structural precedent in pyridinylimidazole kinase inhibitor scaffolds further supports its selection [2].

Mucolytic Agent Development Leveraging Patent CA 1213279 Pharmacophore

Pharmaceutical R&D groups pursuing bronchosecretolytic or mucolytic drug discovery should prioritize this compound as a key intermediate based on its direct structural mapping to the thiomethylpyridine pharmacophore claimed in CA 1213279 . The patent documents activity superior to Ambroxol, providing a validated starting point for lead generation and intellectual property positioning in respiratory disease therapeutics.

Synthetic Methodology Development Requiring Benzylic Thioether Oxidation Chemistry

Academic and industrial research groups developing sulfoxide/sulfone chemistry benefit from 4-((methylthio)methyl)pyridin-2-amine as a model substrate due to its well-defined methylene-thioether motif that enables selective oxidation [1]. This compound serves as a superior alternative to 4-(methylthio)pyridin-2-amine, which lacks the benzylic methylene necessary for distinct oxidation product profiles, thereby expanding accessible chemical space for methodology development [3].

Quality-Critical Synthesis Requiring High-Purity Building Blocks (≥98%)

For multi-step syntheses where intermediate purification is cost-prohibitive, procurement of 4-((methylthio)methyl)pyridin-2-amine at ≥98% purity from premium suppliers minimizes the risk of impurity carry-through . This purity level is not readily available for the 5-substituted regioisomer or the 4-(methylthio) analog, making the target compound the preferred choice for quality-critical applications in GLP or GMP-oriented research environments .

Technical Documentation Hub

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